2-Benzenesulfonamido-3-methylbutanoic acid

Catalog No.
S755253
CAS No.
85849-94-1
M.F
C11H15NO4S
M. Wt
257.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzenesulfonamido-3-methylbutanoic acid

CAS Number

85849-94-1

Product Name

2-Benzenesulfonamido-3-methylbutanoic acid

IUPAC Name

2-(benzenesulfonamido)-3-methylbutanoic acid

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

InChI

InChI=1S/C11H15NO4S/c1-8(2)10(11(13)14)12-17(15,16)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14)

InChI Key

AGDVYAPPQUVBHB-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1

2-Benzenesulfonamido-3-methylbutanoic acid is an organic compound characterized by the presence of a benzenesulfonamide group attached to a 3-methylbutanoic acid backbone. Its molecular formula is C11H15NO3SC_{11}H_{15}NO_3S, and it features a sulfonamide functional group, which is known for its biological activity. This compound is typically utilized in pharmaceutical chemistry and medicinal applications due to its structural properties.

Typical of carboxylic acids and sulfonamides. Some notable reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing it to participate in neutralization reactions with bases.
  • Amidation: The sulfonamide nitrogen can react with electrophiles, leading to the formation of amide bonds.
  • Oxidation: The compound can be oxidized under certain conditions, potentially altering its functional groups and properties .

The synthesis of 2-benzenesulfonamido-3-methylbutanoic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with 3-methylbutanoic acid as a precursor.
  • Formation of the Sulfonamide: The carboxylic acid can be reacted with a benzenesulfonyl chloride in the presence of a base to form the sulfonamide bond.
  • Purification: Following the reaction, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

2-Benzenesulfonamido-3-methylbutanoic acid has potential applications in:

  • Pharmaceuticals: Due to its antibacterial properties, it may be explored as a lead compound in drug development.
  • Research: Its unique structure makes it useful in studies investigating the mechanisms of action of sulfonamide drugs and their derivatives.

Interaction studies involving 2-benzenesulfonamido-3-methylbutanoic acid typically focus on its binding affinity with biological targets, such as enzymes involved in folate metabolism. Understanding these interactions can provide insights into its potential therapeutic uses and side effects. Current literature emphasizes the need for further research to elucidate these interactions comprehensively .

Several compounds share structural similarities with 2-benzenesulfonamido-3-methylbutanoic acid, including:

  • Sulfamethoxazole: A widely used antibacterial sulfonamide that also inhibits folate synthesis.
  • Sulfadiazine: Another sulfonamide antibiotic with similar mechanisms of action.
  • 4-Aminobenzoic Acid: A precursor in the synthesis of various sulfanilamide compounds.

Comparison Table

Compound NameStructure TypePrimary Use
2-Benzenesulfonamido-3-methylbutanoic acidSulfonamide derivativePotential antibacterial agent
SulfamethoxazoleSulfonamideAntibacterial
SulfadiazineSulfonamideAntibacterial
4-Aminobenzoic AcidAmino AcidPrecursor for sulfanilamides

Each of these compounds exhibits unique properties that differentiate them from 2-benzenesulfonamido-3-methylbutanoic acid, particularly in their pharmacological effects and applications.

XLogP3

1.8

Sequence

V

Dates

Modify: 2023-08-15

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